Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl-
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Overview
Description
Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl- is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.2848 g/mol . It is also known by other names such as Phenethylamine, 2,5-dimethoxy-alpha,4-dimethyl- and DOM . This compound is part of the phenethylamine class and is known for its psychoactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl- typically involves the alkylation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods: similar compounds are often produced using large-scale organic synthesis techniques involving controlled environments and precise reaction conditions .
Types of Reactions:
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl- has been studied for its psychoactive properties and potential therapeutic applications . In chemistry, it is used as a reference compound for studying the effects of structural modifications on psychoactivity . In biology and medicine, research has focused on its interactions with neurotransmitter systems and potential use in treating certain psychiatric disorders . Industrial applications are limited due to its psychoactive nature .
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl- involves its interaction with serotonin receptors in the brain . It acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects . The compound also affects other neurotransmitter systems, including dopamine and norepinephrine .
Comparison with Similar Compounds
- Phenethylamine, 2,5-dimethoxy-alpha,4-dimethyl- (DOM)
- 2,5-Dimethoxy-4-methylamphetamine (DOI)
- 2,5-Dimethoxy-4-ethylamphetamine (DOET)
Comparison: Benzeneethanamine, 2,4-dimethoxy-alpha,5-dimethyl- is unique due to its specific substitution pattern on the aromatic ring, which influences its psychoactive properties . Compared to similar compounds like DOI and DOET, it has a different potency and duration of action . The presence of the 2,4-dimethoxy and alpha,5-dimethyl groups contributes to its distinct pharmacological profile .
Properties
CAS No. |
79440-50-9 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(2,4-dimethoxy-5-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-8-5-10(6-9(2)13)12(15-4)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3 |
InChI Key |
NOEGLABJKXQKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)CC(C)N |
Origin of Product |
United States |
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